4-Amino-2,6-dinitrophenol

Übersicht

Beschreibung

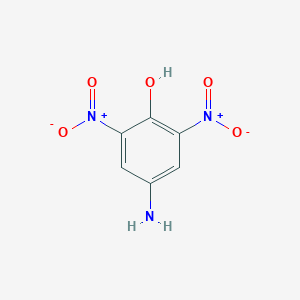

4-Amino-2,6-dinitrophenol: is an organic compound with the molecular formula C6H5N3O5 . It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by nitro groups (-NO2), and the hydrogen atom at position 4 is replaced by an amino group (-NH2). This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-2,6-dinitrophenol can be synthesized through several methods. One common method involves the nitration of 4-aminophenol. The process typically includes the following steps:

Nitration of 4-aminophenol: 4-aminophenol is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to prevent over-nitration.

Isolation and Purification: The resulting product is then isolated and purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of advanced purification techniques, such as chromatography, may also be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2,6-dinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products:

Reduction: The reduction of this compound typically yields 4,2,6-triaminophenol.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Wissenschaftliche Forschungsanwendungen

Synthesis and Energetic Materials

4-Amino-2,6-dinitrophenol is primarily recognized for its use in the synthesis of explosives and propellants. It serves as an intermediate in the production of more complex energetic materials. Its structural characteristics allow it to be incorporated into various formulations aimed at enhancing performance in explosive applications.

Case Study: Synthesis of Iso-Picramic Acid

Research has demonstrated that iso-picramic acid can be synthesized from 4-acetamino-2,6-dinitrophenol through a controlled reaction process involving sulfuric acid and aqueous ammonia. This synthesis not only highlights the compound's utility in producing energetic materials but also emphasizes safety precautions due to the sensitivity of such compounds to heat and shock .

Biological Evaluations

Recent studies have investigated the biological activities of derivatives related to this compound. These derivatives have shown promising results in antimicrobial and antidiabetic assays.

Table 1: Biological Activity of 4-Aminophenol Derivatives

| Compound | Antimicrobial Activity | Antidiabetic Activity |

|---|---|---|

| S-1 | Active against Gram-positive bacteria | 93.2% α-amylase inhibition |

| S-2 | Active against Gram-negative bacteria | 73.7% α-glucosidase inhibition |

| S-3 | Active against fungi | Significant inhibition observed |

| S-4 | Active against multiple strains | Notable concentration-dependent effects |

These findings indicate that derivatives of this compound possess broad-spectrum antimicrobial properties and significant inhibitory effects on enzymes related to diabetes management .

Toxicological Assessments

Despite its potential applications, this compound also poses health risks, particularly concerning its toxicity. Case studies have documented instances of acute and chronic poisoning associated with dinitrophenols, including iso-picramic acid.

Case Study: Toxicity Reports

A notable case involved a bodybuilder who suffered from multi-organ failure attributed to chronic ingestion of 2,4-dinitrophenol (a related compound). Symptoms included tachycardia and hyperthermia, leading to fatal outcomes after prolonged exposure. Autopsy findings revealed significant visceral congestion and other complications . Such cases underscore the need for caution when handling or consuming compounds related to dinitrophenols.

Biologische Aktivität

4-Amino-2,6-dinitrophenol (4-Amino-DNP) is a derivative of dinitrophenol compounds, which are known for their biological activities, particularly in mitochondrial uncoupling and metabolic modulation. This article reviews the biological activity of 4-Amino-DNP, focusing on its effects on cellular respiration, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

4-Amino-DNP is characterized by the presence of two nitro groups and an amino group on a phenolic ring. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits properties that influence its biological activity, particularly its ability to interact with mitochondrial membranes.

Mitochondrial Uncoupling

Dinitrophenols, including 4-Amino-DNP, are known to act as mitochondrial uncouplers. They disrupt the proton gradient across the inner mitochondrial membrane, leading to increased metabolic rate and heat production without ATP synthesis. This mechanism is critical for understanding the compound's potential applications in weight management and metabolic disorders.

- Uncoupling Activity : Studies have shown that 4-Amino-DNP can significantly increase oxygen consumption in isolated mitochondria, indicating its role as an uncoupler of oxidative phosphorylation .

- Comparison with Other Dinitrophenols : In comparative studies, 4-Amino-DNP exhibited lower uncoupling potency than 2,4-dinitrophenol but was more effective than 2,6-dinitrophenol .

Pharmacokinetics

The pharmacokinetic profile of 4-Amino-DNP has been studied in various animal models. Key findings include:

- Absorption and Distribution : After administration, 4-Amino-DNP shows heterogeneous distribution across tissues, with significant accumulation in the liver and kidneys .

- Metabolism : The compound is metabolized primarily in the liver, where it forms several metabolites including 2-amino-4-nitrophenol. The metabolic pathway is crucial for understanding its toxicological profile .

| Parameter | Value |

|---|---|

| Elimination Half-Life | ~25.7 hours |

| Primary Metabolite | 2-amino-4-nitrophenol |

| Tissue Accumulation Sites | Liver, Kidneys |

Toxicological Considerations

While 4-Amino-DNP has potential therapeutic applications, its use is limited by toxicity concerns:

- Acute Toxicity : High doses can lead to severe side effects including hyperthermia and metabolic acidosis .

- Chronic Exposure Risks : Long-term exposure may lead to organ damage due to accumulation and toxicity of metabolites .

Case Studies

Several case studies have documented the effects of 4-Amino-DNP in clinical settings:

- Weight Loss Trials : In controlled trials involving obese subjects, administration of 4-Amino-DNP led to significant weight loss but was associated with adverse effects such as increased heart rate and body temperature .

- Toxicity Reports : A notable case involved a patient who developed agranulocytosis after prolonged use of dinitrophenol derivatives for weight loss purposes .

Eigenschaften

IUPAC Name |

4-amino-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXPIURLJOPGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170855 | |

| Record name | Phenol, 4-amino-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17973-92-1 | |

| Record name | 4-Amino-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17973-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017973921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.